Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt
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Overview
Description
Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyethyl, amino, and sulfophenyl groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the sulfophenyl and cyclohexadienylidene groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexadienylidene moiety.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of the cyclohexadienylidene moiety can produce cyclohexane derivatives.
Scientific Research Applications
Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The sulfophenyl group can participate in electrostatic interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- **4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde
- **4-[4-[Bis(2-hydroxyethyl)amino]phenyl]-4’-nitroazobenzene
Uniqueness
Ethanaminium, N-[4-[4-[bis(2-hydroxyethyl)amino]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt stands out due to its combination of functional groups, which confer unique reactivity and properties. The presence of both hydroxyethyl and sulfophenyl groups allows for diverse chemical interactions, making it more versatile compared to similar compounds. Additionally, its ability to undergo multiple types of reactions and its applications in various fields highlight its significance in scientific research and industry .
Properties
CAS No. |
63217-00-5 |
---|---|
Molecular Formula |
C27H32N2O7S |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3-[[4-[bis(2-hydroxyethyl)amino]phenyl]-[4-[bis(2-hydroxyethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C27H32N2O7S/c30-16-12-28(13-17-31)24-8-4-21(5-9-24)27(23-2-1-3-26(20-23)37(34,35)36)22-6-10-25(11-7-22)29(14-18-32)15-19-33/h1-11,20,30-33H,12-19H2 |
InChI Key |
OBUIQLBAKJEFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=C2C=CC(=[N+](CCO)CCO)C=C2)C3=CC=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
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